3-(methylthio)-1H-indazole
Overview
Description
3-(methylthio)-1H-indazole is a chemical compound that belongs to the indazole family. It has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
Mechanism Of Action
The mechanism of action of 3-(methylthio)-1H-indazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical And Physiological Effects
3-(methylthio)-1H-indazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(methylthio)-1H-indazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is also readily available and relatively inexpensive. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various experiments.
Future Directions
There are many future directions for the study of 3-(methylthio)-1H-indazole. One potential direction is the development of novel cancer therapies based on this compound. It also has potential applications in the treatment of neurodegenerative diseases and other inflammatory and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various laboratory experiments.
Conclusion:
In conclusion, 3-(methylthio)-1H-indazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various laboratory experiments.
Scientific Research Applications
3-(methylthio)-1H-indazole has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-(methylthio)-1H-indazole has been studied for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
3-methylsulfanyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNVDTUARTZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629273 | |
Record name | 3-(Methylsulfanyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-1H-indazole | |
CAS RN |
1040502-51-9 | |
Record name | 3-(Methylsulfanyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.